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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNJ-47965567, a potent

and selective P2X7 receptor antagonist, in primary microglia cultures. This document includes

an overview of the compound, detailed experimental protocols, and quantitative data to

facilitate the investigation of P2X7 receptor signaling in microglia.

Introduction to JNJ-47965567
JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor (P2X7R).

The P2X7R is an ATP-gated ion channel predominantly expressed on microglia, the resident

immune cells of the central nervous system (CNS).[1] Upon activation by high concentrations of

extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-

selective cation channel, leading to downstream signaling cascades that mediate

neuroinflammation. Key events following P2X7R activation include calcium influx, potassium

efflux, and the assembly and activation of the NLRP3 inflammasome, which subsequently

leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-

1β). By blocking this receptor, JNJ-47965567 serves as a valuable tool to probe the role of

P2X7R in various neurological and psychiatric disorders.

Data Presentation
The following tables summarize the in vitro potency of JNJ-47965567 in various assays

relevant to microglial function.
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Table 1: Potency of JNJ-47965567 in Rat Primary Microglia and Recombinant Systems

Assay
Type

Cell
Type/Syst
em

Species Agonist
Paramete
r

Value
Referenc
e

IL-1β

Release

Inhibition

Primary

Microglia
Rat

LPS +

BzATP
pIC50 7.1 ± 0.1 [1]

Calcium

Flux

Inhibition

Recombina

nt P2X7R
Rat BzATP pIC50 7.2 ± 0.08 [1]

Table 2: Functional Inhibition of Cation Uptake by JNJ-47965567

Assay
Type

Cell Type Species Agonist
Paramete
r

Value
Referenc
e

Ethidium+

Uptake

Inhibition

J774

Macrophag

es

Murine ATP IC50 54 ± 24 nM

Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway in Microglia
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events

culminating in an inflammatory response. JNJ-47965567 acts by blocking the initial step of this

pathway.
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Caption: P2X7R signaling cascade in microglia and the inhibitory action of JNJ-47965567.

Experimental Workflow for Evaluating JNJ-47965567 in
Primary Microglia
This workflow outlines the key steps for assessing the efficacy of JNJ-47965567 in primary

microglia cultures.
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Caption: Workflow for assessing JNJ-47965567's effect on primary microglia.

Experimental Protocols
Isolation and Culture of Primary Rat Microglia
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This protocol is adapted from established methods for isolating microglia from neonatal rat

brains.

Materials:

Neonatal rat pups (P0-P2)

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Hanks' Balanced Salt Solution (HBSS)

0.25% Trypsin-EDTA

Poly-L-lysine coated T75 flasks

Sterile dissection tools

Procedure:

Euthanize neonatal rat pups according to approved institutional animal care guidelines.

Sterilize the heads with 70% ethanol.

Under sterile conditions, dissect the brains and remove the meninges in cold HBSS.

Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

Neutralize the trypsin with an equal volume of DMEM containing 10% FBS.

Gently triturate the tissue to obtain a single-cell suspension.

Plate the cell suspension into poly-L-lysine coated T75 flasks.

Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every

3-4 days.

After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on

top.
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To harvest microglia, shake the flasks at 180-200 rpm for 2 hours at 37°C.

Collect the supernatant containing detached microglia and plate them for experiments.

IL-1β Release Assay (ELISA)
This protocol describes the measurement of IL-1β in the supernatant of primary microglia

cultures.

Materials:

Primary microglia cultured in 24-well plates

Lipopolysaccharide (LPS)

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

JNJ-47965567

Commercially available rat IL-1β ELISA kit

Procedure:

Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to

adhere overnight.

Prime the cells with LPS (100 ng/mL) for 4 hours at 37°C.

Remove the LPS-containing medium and replace it with fresh serum-free medium.

Pre-incubate the cells with various concentrations of JNJ-47965567 (e.g., 1 nM to 10 µM) for

30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

Stimulate the cells with BzATP (100 µM) for 1 hour at 37°C.

Collect the cell culture supernatant.

Quantify the concentration of IL-1β in the supernatant using a rat IL-1β ELISA kit according

to the manufacturer's instructions.
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Calculate the percent inhibition of IL-1β release for each concentration of JNJ-47965567 and

determine the pIC50 value.

Calcium Flux Assay
This protocol outlines a method for measuring changes in intracellular calcium in response to

P2X7R activation and its inhibition by JNJ-47965567.

Materials:

Primary microglia cultured in a 96-well black, clear-bottom plate

Fluo-4 AM calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

BzATP

JNJ-47965567

Procedure:

Plate primary microglia in a 96-well black, clear-bottom plate and allow them to adhere.

Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in

HBSS).

Remove the culture medium and load the cells with the Fluo-4 AM solution for 30-60 minutes

at 37°C in the dark.

Wash the cells twice with HBSS to remove extracellular dye.

Pre-incubate the cells with various concentrations of JNJ-47965567 for 30 minutes at room

temperature in the dark.

Use a fluorescence microplate reader to measure the baseline fluorescence.
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Inject BzATP (e.g., 100 µM) to stimulate the cells and immediately begin recording the

fluorescence intensity over time.

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from

the peak fluorescence. The results can be expressed as a ratio (ΔF/F₀).

Determine the dose-dependent inhibition of the calcium response by JNJ-47965567 and

calculate the pIC50.

Cell Viability Assay
This protocol is for assessing the effect of P2X7R activation and its blockade on microglial

viability.

Materials:

Primary microglia cultured in a 96-well plate

ATP or BzATP

JNJ-47965567

Cell viability reagent (e.g., PrestoBlue™ or MTT)

Procedure:

Plate primary microglia in a 96-well plate.

Pre-treat the cells with JNJ-47965567 (e.g., 1 µM) for 30 minutes.

Treat the cells with different concentrations of ATP or BzATP for 24 hours.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or fluorescence using a microplate reader.

Express cell viability as a percentage of the untreated control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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